CCG-203586 is a synthetic analog of the glucosylceramide synthase (GCS) inhibitor, D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP). [] It was specifically designed as a potential therapeutic agent for glycosphingolipid storage diseases, particularly those with central nervous system (CNS) manifestations. [] This compound exhibits potent inhibitory activity against GCS, the enzyme responsible for the first step in glucosylceramide synthesis. []
The synthesis of CCG-203586 was achieved through modifications of the carboxamide N-acyl group of the PDMP pharmacophore. [] These modifications were strategically implemented to reduce the compound's total polar surface area and the number of rotatable bonds, aiming to improve its pharmacological properties. [] The specific synthetic steps and conditions used to produce CCG-203586 were not described in detail in the provided abstract.
CCG-203586 exerts its therapeutic effect by inhibiting GCS activity. [] This inhibition disrupts the synthesis of glucosylceramide, a key component of glycosphingolipids. [] By reducing glucosylceramide levels, CCG-203586 may offer therapeutic benefits in conditions characterized by glycosphingolipid accumulation, such as Gaucher disease. []
The primary application of CCG-203586, as suggested by the research, is in the potential treatment of glycosphingolipid storage diseases, particularly those affecting the CNS. [] The study demonstrated that intraperitoneal administration of CCG-203586 to mice resulted in a dose-dependent decrease in brain glucosylceramide content. [] This finding highlights the ability of CCG-203586 to cross the blood-brain barrier, a crucial property for treating CNS disorders. [] In contrast, eliglustat tartrate, a clinically used GCS inhibitor, did not demonstrate this brain penetration capability. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7